molecular formula C38H64N8O8 B144542 H-Lys-lys-pro-tyr-ile-leu-OH CAS No. 139026-64-5

H-Lys-lys-pro-tyr-ile-leu-OH

Cat. No. B144542
CAS RN: 139026-64-5
M. Wt: 761 g/mol
InChI Key: JDVIBJLNEIKOTF-VDXNIVNJSA-N
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Description

H-Lys-lys-pro-tyr-ile-leu-OH is a peptide that has been studied extensively in the field of biochemistry and molecular biology. This peptide has been found to have numerous biochemical and physiological effects, and its mechanism of action has been thoroughly investigated.

Scientific Research Applications

Neurotensin Analogue: JMV 449

H-Lys-lys-pro-tyr-ile-leu-OH, known as JMV 449, is a pseudopeptide analogue of neurotensin-(8-13). It exhibits significant potency and longevity as a neurotensin agonist in vivo, demonstrating hypothermic and analgesic effects in mice. This makes it valuable for studying the effects of chronic neurotensin receptor stimulation both in vitro and in vivo (Dubuc et al., 1992).

Marine-Derived Cryptides

The peptide has been identified as one of several marine-derived cryptides with potential effects on the proliferation, differentiation, and maturation of human white pre-adipocytes. These peptides, including this compound, were previously identified as potent Angiotensin-Converting-Enzyme inhibitors and derived from fish products and other marine resources (Ben Henda et al., 2015).

Neuroprotective Effects

In a study of a mouse model of permanent distal middle cerebral artery occlusion, JMV 449 demonstrated a significant reduction in infarct volume both 24 hours and 14 days after ischaemia onset. This suggests a neuroprotective effect, possibly mediated through induced hypothermia (Torup et al., 2003).

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O8/c1-5-24(4)32(36(51)44-30(38(53)54)21-23(2)3)45-34(49)29(22-25-14-16-26(47)17-15-25)43-35(50)31-13-10-20-46(31)37(52)28(12-7-9-19-40)42-33(48)27(41)11-6-8-18-39/h14-17,23-24,27-32,47H,5-13,18-22,39-41H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)/t24-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIBJLNEIKOTF-VDXNIVNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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